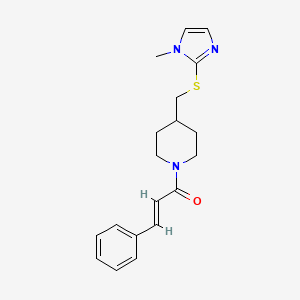
(E)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C19H23N3OS and its molecular weight is 341.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features an imidazole ring, a piperidine moiety, and a phenylpropene structure, which may contribute to its diverse biological effects.
Chemical Structure
The compound's IUPAC name is 1-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-3-phenylprop-2-en-1-one. Its molecular formula is C18H23N3O2S, and it has a molecular weight of approximately 345.46 g/mol. The structural complexity allows for various interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
Antimicrobial Activity : Preliminary studies suggest that the compound may have potential antimicrobial properties, possibly due to the presence of the imidazole and piperidine rings, which are known to interact with microbial targets.
Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Early results indicate that it may inhibit cell proliferation, suggesting potential as an anticancer agent.
Anti-inflammatory Effects : There is emerging evidence that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
1. Antimicrobial Activity
A study conducted by highlighted the synthesis of related compounds with imidazole and thioether functionalities, showing promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
2. Anticancer Activity
In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines:
The structure–activity relationship (SAR) analyses suggest that modifications in the phenyl group can enhance cytotoxicity, indicating that electronic and steric factors play crucial roles in activity.
3. Anti-inflammatory Activity
Research published in indicates that compounds with similar structural motifs exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Further studies are needed to elucidate the specific pathways involved.
Case Studies
Several case studies have been documented regarding the biological activity of similar compounds:
Case Study 1 : A derivative of the imidazole-containing compounds was tested for its anti-cancer properties against breast cancer cells, showing an IC50 value significantly lower than traditional chemotherapeutics, indicating enhanced potency.
Case Study 2 : In a clinical setting, a related piperidine derivative was evaluated for its anti-inflammatory effects in patients with rheumatoid arthritis, demonstrating reduced inflammation markers after treatment.
Eigenschaften
IUPAC Name |
(E)-1-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-21-14-11-20-19(21)24-15-17-9-12-22(13-10-17)18(23)8-7-16-5-3-2-4-6-16/h2-8,11,14,17H,9-10,12-13,15H2,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLSVOPDTSZIGX-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2CCN(CC2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1SCC2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














